![molecular formula C7H5BCl2O4 B6292296 4-Borono-2,3-dichlorobenzoic acid CAS No. 2351934-06-8](/img/structure/B6292296.png)
4-Borono-2,3-dichlorobenzoic acid
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Overview
Description
4-Borono-2,3-dichlorobenzoic acid is a chemical compound with the CAS Number: 2351934-06-8 . It has a molecular weight of 234.83 . The IUPAC name for this compound is 4-borono-2,3-dichlorobenzoic acid . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Borono-2,3-dichlorobenzoic acid is1S/C7H5BCl2O4/c9-5-3 (7 (11)12)1-2-4 (6 (5)10)8 (13)14/h1-2,13-14H, (H,11,12)
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
4-Borono-2,3-dichlorobenzoic acid is a solid substance . The country of origin for this compound is CN .Scientific Research Applications
Boron Neutron Capture Therapy (BNCT)
4-Borono-2,3-dichlorobenzoic acid: is potentially applicable in BNCT, a cancer treatment method that relies on the boron isotope (10B) to capture neutrons and yield high-energy alpha particles . These particles can then selectively destroy cancer cells with minimal damage to surrounding healthy tissue. The compound’s boron content makes it a candidate for developing new boron carriers that could improve the selectivity and efficacy of BNCT treatments.
Material Science
In material science, 4-Borono-2,3-dichlorobenzoic acid may be used to synthesize boron-doped carbon nanotubes and graphene . These materials have applications in creating more efficient energy storage devices, such as batteries and supercapacitors, due to their enhanced electrical conductivity and chemical stability.
Environmental Science
This compound could play a role in environmental science as a reagent for detecting boron contamination in water and soil samples . Its specific reactivity with certain analytical agents can be used to develop sensitive assays for boron, which is crucial for monitoring environmental pollution and ensuring water quality.
Analytical Chemistry
In analytical chemistry, 4-Borono-2,3-dichlorobenzoic acid might be utilized as a standard or reference compound in chromatography and mass spectrometry . Its unique structure allows for the calibration of instruments and helps in the quantification of similar compounds in complex mixtures.
Biochemistry
The biochemical applications of 4-Borono-2,3-dichlorobenzoic acid include its use as a building block for synthesizing boron-containing peptides and proteins . These synthetic molecules can be used to study enzyme mechanisms or to develop novel enzymes with boron at the active site, which could have industrial or pharmaceutical applications.
Industrial Uses
Industrially, 4-Borono-2,3-dichlorobenzoic acid may serve as an intermediate in the synthesis of flame retardants, polymers, or coatings . Its boron component imparts flame-resistant properties to materials, making them safer for use in various applications.
Mechanism of Action
Target of Action
Boron-containing compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the context of suzuki–miyaura coupling, organoboron reagents participate in transmetalation, a process where organic groups are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling, it may be involved in the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Result of Action
As a potential reagent in suzuki–miyaura coupling, its action could result in the formation of new carbon–carbon bonds .
Action Environment
The environmental release category (erc) could provide some insights into how the compound’s use conditions might impact its release to the environment .
properties
IUPAC Name |
4-borono-2,3-dichlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUFTOFUMFTBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)O)Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Borono-2,3-dichlorobenzoic acid |
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